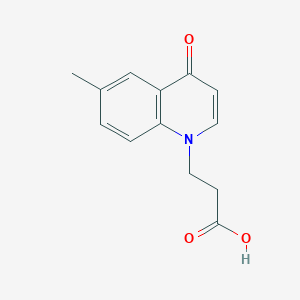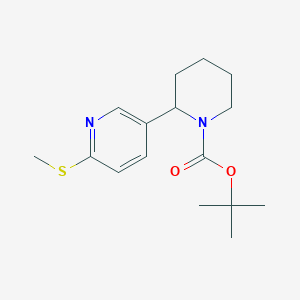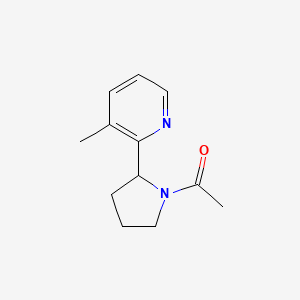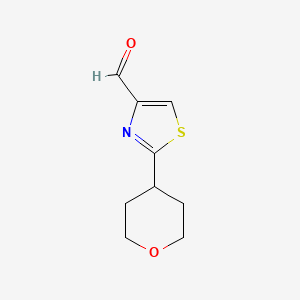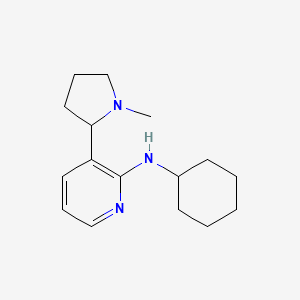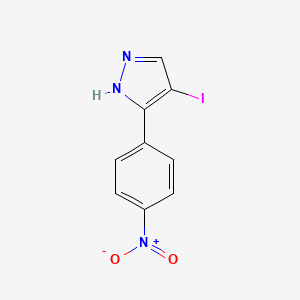
4-Iodo-3-(4-nitrophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-(4-nitrophenyl)-1H-pyrazole: is a heterocyclic compound characterized by the presence of iodine and nitro groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-(4-nitrophenyl)-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 3-(4-nitrophenyl)-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 4-Iodo-3-(4-nitrophenyl)-1H-pyrazole can be substituted by various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Substitution: Derivatives with different functional groups replacing the iodine atom.
Reduction: 4-Amino-3-(4-nitrophenyl)-1H-pyrazole.
Oxidation: Various oxidized pyrazole derivatives.
Scientific Research Applications
Chemistry: 4-Iodo-3-(4-nitrophenyl)-1H-pyrazole is used as a building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and other biochemical processes. Its unique structure allows it to interact with specific biological targets, providing insights into their function.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 4-Iodo-3-(4-nitrophenyl)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine and nitro groups can influence its binding affinity and specificity, making it a valuable tool for studying biological pathways.
Comparison with Similar Compounds
4-Iodo-3-(4-nitrophenyl)-1H-pyrazole: Similar in structure but with different substituents.
This compound: Another heterocyclic compound with similar functional groups.
Uniqueness: this compound is unique due to the specific combination of iodine and nitro groups attached to the pyrazole ring. This combination imparts distinct chemical properties, making it suitable for a wide range of applications in various fields.
Properties
Molecular Formula |
C9H6IN3O2 |
|---|---|
Molecular Weight |
315.07 g/mol |
IUPAC Name |
4-iodo-5-(4-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C9H6IN3O2/c10-8-5-11-12-9(8)6-1-3-7(4-2-6)13(14)15/h1-5H,(H,11,12) |
InChI Key |
WEURNUWKXFKOFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


